Salicin
Overview
Description
Salicin is an alcoholic β-glucoside . It is produced in and named after willow (Salix) bark . Salicin is a biosynthetic precursor to salicylaldehyde . It is found in the bark of and leaves of willows, poplars, and various other plants .
Synthesis Analysis
Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria . Salicylates are synthesized from chorismate (derived from the shikimate pathway) . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing SA .
Molecular Structure Analysis
Salicin has the chemical formula C13H18O7 . The IUPAC Standard InChI is InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8 (7)19-13-12 (18)11 (17)10 (16)9 (6-15)20-13/h1-4,9-18H,5-6H2 .
Physical And Chemical Properties Analysis
Salicin is a colorless, crystalline solid in its pure form . It has a molar mass of 286.280 g·mol−1 . The addition of salicin modified the roughness of collagen films and their mechanical and rheological properties .
Scientific Research Applications
Pharmaceutical Applications
- Field : Pharmaceutics
- Application : Salicin is used in the preparation of a novel Salicin–Cyclodextrin Complex . This complex is designed to enhance the solubility, stability, and mask the bitter taste of salicin .
- Methods : The complex was prepared and analyzed by X-ray diffraction, scanning electron microscopy, thermogravimetric analysis, FTIR, Raman, and UV-Vis spectroscopy . The study aimed to develop a novel inclusion complex salicin-β-cyclodextrin, study the complexation in solution between salicin and β-cyclodextrin using UV-Vis spectroscopy, and obtain the salicin-β-cyclodextrin complex in solid state by kneading method .
- Results : The study showed that salicin and β-cyclodextrin can form inclusion complexes, both in solution and in solid state, and that the inclusion of salicin in the cavity of β-cyclodextrin leads to the improvement of its solubility and stability .
Biomaterials and Cosmetology
- Field : Biomaterials and Cosmetology
- Application : Salicin is used to modify the properties of collagen solution and films . These films are widely used as adhesives in medicine and cosmetology .
- Methods : Collagen was extracted from silver carp skin. The rheological properties of collagen solutions with and without salicin were characterized by steady shear tests. Thin collagen films were prepared by solvent evaporation .
- Results : It was found that the addition of salicin modified the roughness of collagen films and their mechanical and rheological properties .
Synthesis of Aspirin
- Field : Organic Chemistry
- Application : Salicin from meadowsweet was used in the synthesis of aspirin (acetylsalicylic acid), in 1899 by scientists at Bayer .
- Results : The successful synthesis of aspirin, a widely used medication for pain relief, fever reduction, and anti-inflammatory purposes .
Neuroprotection
- Field : Neuroscience
- Application : Salicin has been found to have neuroprotective effects in a gerbil model of transient forebrain ischemia . It attenuates oxidative stress and activates the PI3K/Akt/GSK3β pathway .
- Methods : Gerbils were pretreated with salicin alone or together with LY294002, which is a phosphatidylinositol 3-kinase (PI3K) inhibitor, once daily for 3 days before transient ischemia .
- Results : Treatment with 20 mg/kg of salicin significantly protected CA1 pyramidal neurons against the ischemic injury .
Anti-inflammatory Therapy
- Field : Pharmacology
- Application : Salicin is being studied for its potential applications in anti-inflammatory therapy . It is being used in the development of a novel salicin-β-cyclodextrin inclusion complex .
- Methods : The complex was prepared and analyzed by X-ray diffraction, scanning electron microscopy, thermogravimetric analysis, FTIR, Raman, and UV-Vis spectroscopy .
- Results : The study showed that salicin and β-cyclodextrin can form inclusion complexes, both in solution and in solid state, and that the inclusion of salicin in the cavity of β-cyclodextrin leads to the improvement of its solubility and stability .
Anti-inflammation, Antibacterial and Anti-cancer Therapy
- Field : Pharmacology
- Application : Salicin is being studied for its potential applications in anti-inflammation, antibacterial and anti-cancer therapy . It is being used in the development of a novel salicin-β-cyclodextrin inclusion complex .
- Methods : The complex was prepared and analyzed by X-ray diffraction, scanning electron microscopy, thermogravimetric analysis, FTIR, Raman and UV-Vis spectroscopy .
- Results : The study showed that salicin and β-cyclodextrin can form inclusion complexes, both in solution and in solid state, and that the inclusion of salicin in the cavity of β-cyclodextrin leads to the improvement of its solubility and stability .
Cosmetic Potential of Salicin Incorporated Collagen Films
- Field : Cosmetology
- Application : The addition of salicin to collagen film may cause the improvement of the material adhesion to the skin, which can be a valuable feature in biomaterial application as well as anti-inflammatory properties of salicin .
- Methods : Further research is required to study biological activity and the cosmetic potential of salicin incorporated collagen films .
Safety And Hazards
Salicin may cause an allergic skin reaction (skin sensitization; category 1) . Mild side effects are standard, with rare occurrences of nausea, vomiting, rash, dizziness, and breathing problems . Overdose from high quantities of salicin can be toxic, damaging kidneys, causing stomach ulcers, diarrhea, bleeding, or digestive discomfort .
Future Directions
Salicin can activate Tas2r143-mediated bitter taste signaling and thus alleviate periodontitis in mice . Future clinical studies are needed to validate the effectiveness of salicin in the management of periodontitis . The influence of salicin on the rheological and film-forming properties of collagen has been studied, and it was found that salicin and β-cyclodextrin can form inclusion complexes .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883326 | |
Record name | Salicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/mL at 25 °C | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Salicin | |
CAS RN |
138-52-3 | |
Record name | Salicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | salicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Salicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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